molecular formula C15H13N3O4 B14012803 N-[(4-Nitrophenyl)carbamoylmethyl]benzamide CAS No. 34329-59-4

N-[(4-Nitrophenyl)carbamoylmethyl]benzamide

Cat. No.: B14012803
CAS No.: 34329-59-4
M. Wt: 299.28 g/mol
InChI Key: PELHNBZVKBQEJE-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)carbamoylmethyl]benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a carbamoylmethyl group attached to a 4-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Nitrophenyl)carbamoylmethyl]benzamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carbamoylating agent, such as carbamoyl chloride, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Nitrophenyl)carbamoylmethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Nitrophenyl)carbamoylmethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)carbamoylmethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Nitrophenyl)carbamoylmethyl]benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its nitro group provides versatility in chemical reactions, making it a valuable compound for various applications .

Properties

CAS No.

34329-59-4

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[2-(4-nitroanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H13N3O4/c19-14(10-16-15(20)11-4-2-1-3-5-11)17-12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,20)(H,17,19)

InChI Key

PELHNBZVKBQEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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